molecular formula C28H34N4O4 B2717697 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide CAS No. 921463-85-6

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2717697
CAS No.: 921463-85-6
M. Wt: 490.604
InChI Key: SENRPIAMFYMHRU-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and a pyridinone moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of the compound “2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide” is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors . These receptors are among the most studied and are known to be involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its primary target, the alpha1-adrenergic receptors, by binding to them. This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The downstream effects of this interaction include the contraction of smooth muscles in various parts of the body .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied. The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . These properties impact the bioavailability of the compound, which is a crucial factor in its therapeutic potential .

Result of Action

The molecular and cellular effects of the compound’s action involve changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. This is due to the compound’s interaction with alpha1-adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with 4-methoxybenzyl chloride.

    Formation of the Pyridinone Moiety: The pyridinone moiety is synthesized by reacting 2-chloronicotinic acid with methanol and a base to form the corresponding ester, followed by cyclization to form the pyridinone ring.

    Final Coupling Reaction: The final step involves coupling the piperazine derivative with the pyridinone derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O4/c1-35-25-10-8-23(9-11-25)31-16-14-30(15-17-31)19-24-18-26(33)27(36-2)20-32(24)21-28(34)29-13-12-22-6-4-3-5-7-22/h3-11,18,20H,12-17,19,21H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENRPIAMFYMHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NCCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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